molecular formula C18H17N5O2 B2419147 3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034379-40-1

3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2419147
CAS No.: 2034379-40-1
M. Wt: 335.367
InChI Key: JUACVDMCVROJPL-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-4(3H)-one is a type of heterocyclic compound that includes fused pyridine and pyrimidine rings . These compounds have been studied for their potential therapeutic applications .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives often involves the preparation of specific intermediates, which are then efficiently derivatized to give the final compounds . For example, one study reported the design and synthesis of a series of novel pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can be determined using various techniques such as mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy . In silico molecular docking can also be used to predict the binding modes of these compounds .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been found to exhibit various biological activities, which can be attributed to their interactions with different residues of target proteins .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives can be influenced by various factors such as the presence of electron-donating groups and halogen substitutions .

Scientific Research Applications

Hydrogen-bonding Patterns and Chemical Properties

Research on compounds similar to "3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one" often focuses on their hydrogen-bonding patterns, which are crucial for understanding their chemical behavior and potential applications in designing new materials or drugs. For instance, studies on trimethoprim picolinate and related compounds reveal complex hydrogen-bonding interactions, which are significant for their structural stability and reactivity (Hemamalini, Muthiah, & Lynch, 2006).

Synthesis and Photophysical Properties

The design and synthesis of derivatives show significant photophysical properties, including solid-state fluorescence and potential as colorimetric pH sensors. These properties are derived from their unique molecular designs, which incorporate donor–π–acceptor structures conducive to tunable photophysical characteristics (Yan et al., 2017).

Antimicrobial and Antitubercular Activities

Several studies focus on the antimicrobial and antitubercular potentials of related compounds, indicating their relevance in developing new therapeutic agents. For example, synthesized pyrimidine-azitidinone analogues have been tested for their antimicrobial and antitubercular activities, showing promise in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Antioxidant Activities

The antioxidant activities of compounds with similar structures have been assessed, suggesting potential health benefits and therapeutic applications. Such activities are critical for combating oxidative stress-related diseases (Ansari et al., 2016).

Development of Negative Allosteric Modulators

There's research on the development of negative allosteric modulators for treating cognitive impairment associated with neurodegenerative diseases, showcasing the therapeutic potential of these compounds in central nervous system disorders (Li et al., 2016).

Novel Synthesis Methods

Innovative synthesis methods for creating pyrido[1,2-a]benzimidazole derivatives and related compounds highlight the ongoing research in improving the efficiency and applicability of synthetic organic chemistry, which is crucial for the development of new drugs and materials (Yan et al., 2009).

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives could involve the design and synthesis of novel compounds with potential as kinase inhibitors . Additionally, further studies could be conducted to understand the mechanism of action of these compounds and to evaluate their therapeutic potential .

Properties

IUPAC Name

3-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17-14-4-3-9-20-16(14)21-12-23(17)13-6-10-22(11-7-13)18(25)15-5-1-2-8-19-15/h1-5,8-9,12-13H,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUACVDMCVROJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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